N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of both butyl and fluorophenyl groups adds to its unique chemical properties, making it a valuable subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves the reaction of 4-butylphenyl isocyanate with 4-fluorophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired tetrazole ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different pathways and enzymes, influencing its overall effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-2H-tetrazole-5-carboxamide
- N-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- N-(4-butylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
Uniqueness
N-(4-butylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of both butyl and fluorophenyl groups, which impart unique chemical properties. The combination of these groups with the tetrazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-2-3-4-13-5-9-15(10-6-13)20-18(25)17-21-23-24(22-17)16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAFYLLPLGRVML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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